molecular formula C5H7F3O3 B2469855 (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid CAS No. 227961-45-7

(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

Cat. No.: B2469855
CAS No.: 227961-45-7
M. Wt: 172.103
InChI Key: JCJGOWYCFRASTM-SCSAIBSYSA-N
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Description

(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method is the trifluoromethylation of a suitable precursor, such as a hydroxy acid or a keto acid, using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts to facilitate the trifluoromethylation process can be explored to improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of trifluoromethyl-substituted amines or thiols.

Scientific Research Applications

(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: Contains a trifluoromethyl group but lacks the hydroxyl and methyl groups.

    4,4,4-trifluoro-3-hydroxybutanoic acid: Similar structure but without the methyl group.

    3-hydroxy-3-methylbutanoic acid: Lacks the trifluoromethyl group.

Uniqueness

(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is unique due to the combination of the trifluoromethyl group, hydroxyl group, and methyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGOWYCFRASTM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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